Cas no 6323-99-5 (DL-2-Amino-4-phosphonobutanoic acid (AP4))

DL-2-Amino-4-phosphonobutanoic acid (AP4) is a phosphonic acid derivative of glutamic acid, primarily recognized for its role as a selective group III metabotropic glutamate receptor (mGluR) agonist. Its phosphonate group confers resistance to hydrolysis, enhancing stability in physiological conditions. AP4 is widely utilized in neuroscience research to investigate synaptic transmission, neuroprotection, and receptor signaling pathways. Its high affinity for mGluR4, mGluR6, mGluR7, and mGluR8 makes it a valuable tool for studying inhibitory neurotransmission and synaptic plasticity. The compound’s structural specificity and reliable activity profile ensure consistent experimental results, supporting its use in both in vitro and in vivo studies.
DL-2-Amino-4-phosphonobutanoic acid (AP4) structure
6323-99-5 structure
Product Name:DL-2-Amino-4-phosphonobutanoic acid (AP4)
CAS No:6323-99-5
MF:C4H10NO5P
MW:183.099662303925
MDL:MFCD00013999
CID:959431
PubChem ID:2207
Update Time:2025-10-23

DL-2-Amino-4-phosphonobutanoic acid (AP4) Chemical and Physical Properties

Names and Identifiers

    • 2-amino-4-phosphonobutanoic acid
    • 2-amino-4-phosphonobutyric acid
    • DL-2-Amino-4-phosphonobutanoic acid (AP4)
    • PDSP1_000818
    • NSC354086
    • Butanoic acid, 2-amino-4-phosphono-
    • DL-2-Amino-4-phosphonobutyric acid
    • DL-2-AMINO-4-PHOSPHONOBUTANOIC ACID
    • NCGC00024466-02
    • SR-01000075414-1
    • DL-(+/-)-2-AMINO-4-PHOSPHONOBUTYRIC ACID
    • H8B59H10OK
    • NCGC00024466-03
    • SR-01000075414-3
    • BUTYRIC ACID, 2-AMINO-4-PHOSPHONO-
    • Lopac0_000064
    • ( inverted question mark)-2-Amino-4-phosphonobutyric acid
    • CHEMBL285843
    • HY-100743
    • HMS3260M09
    • NSC 30079
    • AM807295
    • J-013164
    • Q27279766
    • L-AP4?
    • NSC-30079
    • 6323-99-5
    • ( inverted question mark)-AP-4
    • (?)-2-Amino-4-phosphonobutyric acid
    • CCG-204159
    • DB-045141
    • L-AP 4
    • NCGC00015041-03
    • DL-0710
    • 2-amino-4-phosphonobutanoicacid
    • (y)-2-Amino-4-phosphonobutyric acid
    • (+/-)-AP-4
    • NSC30079
    • UNII-H8B59H10OK
    • SDCCGSBI-0050052.P003
    • L000344
    • DL-AP4
    • (+/-)-2-Amino-4-phosphonobutyric acid
    • DTXSID201017567
    • 2 APB
    • SCHEMBL56139
    • 4-Amino Phosphonobutyrate
    • MFCD00013999
    • (+/-)-2-AMINO-4-PHOSPHONOBUTANOIC ACID
    • LP00064
    • NCGC00015041-05
    • EU-0100064
    • ap-4
    • NCGC00015041-06
    • 20263-07-4
    • 2-Amino-4-phosphono-butyric acid (AP4)
    • SR-01000075414
    • DL-AP4?
    • AKOS015892998
    • C4H10NO5P
    • NCGC00015041-09
    • 2-Amino-4-phosphono-butyric acid
    • NSC-354086
    • D-2-Amino-4-phosphonobutyric acid
    • BDBM50004051
    • HB0249
    • NCGC00024466-04
    • NCGC00260749-01
    • PDSP2_000805
    • NCGC00015041-04
    • BRN 5255932
    • NCI60_002523
    • CS-0020205
    • Tox21_500064
    • (+/-)-2-Amino-4-phosphonobutyric acid, solid
    • G77392
    • DA-62935
    • MDL: MFCD00013999
    • Inchi: 1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)
    • InChI Key: DDOQBQRIEWHWBT-UHFFFAOYSA-N
    • SMILES: P(CCC(C(=O)O)N)(=O)(O)O

Computed Properties

  • Exact Mass: 183.03
  • Monoisotopic Mass: 183.03
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _5.5
  • Topological Polar Surface Area: 121A^2

Experimental Properties

  • Density: 1.628
  • Melting Point: 225 °C
  • Boiling Point: 491.7°Cat760mmHg
  • Flash Point: 251.2°C
  • Refractive Index: 1.545
  • PSA: 130.66000
  • LogP: -0.33360

DL-2-Amino-4-phosphonobutanoic acid (AP4) Security Information

  • Storage Condition:0-6°C

DL-2-Amino-4-phosphonobutanoic acid (AP4) Pricemore >>

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abcr
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DL-2-Amino-4-phosphonobutyric acid, 95%; .
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